molecular formula C8H13N5O2 B11889639 N2,N2-diethyl-5-nitropyrimidine-2,4-diamine

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B11889639
M. Wt: 211.22 g/mol
InChI Key: NYFSXBVXJYHCQE-UHFFFAOYSA-N
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Description

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H13N5O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its nitro group attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives followed by alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in bulk quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine: Similar structure but with methyl groups instead of ethyl groups.

    6,6′-(Hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine): A hydrazine-bridged compound with similar nitro and pyrimidine groups.

Uniqueness

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the nitro group also imparts distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-10-5-6(13(14)15)7(9)11-8/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

NYFSXBVXJYHCQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)N)[N+](=O)[O-]

Origin of Product

United States

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